N-(2-Quinolyl)-1-phenol-4-sulfonamide

Quinoline positional isomerism Target engagement Structure-selectivity relationship

N-(2-Quinolyl)-1-phenol-4-sulfonamide (IUPAC: 4-hydroxy-N-quinolin-2-ylbenzenesulfonamide; CAS 875227-77-3) is a small-molecule quinoline-benzenesulfonamide hybrid with molecular formula C₁₅H₁₂N₂O₃S and a monoisotopic mass of 300.05686 Da. It belongs to the broader N-quinoline-benzenesulfonamide (NQBS) structural class, which has been identified as a privileged scaffold for inhibiting NF-κB nuclear translocation and tissue-nonspecific alkaline phosphatase (TNAP).

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
CAS No. 875227-77-3
Cat. No. B1629302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Quinolyl)-1-phenol-4-sulfonamide
CAS875227-77-3
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12N2O3S/c18-12-6-8-13(9-7-12)21(19,20)17-15-10-5-11-3-1-2-4-14(11)16-15/h1-10,18H,(H,16,17)
InChIKeyNFPJZFYQVWPNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Quinolyl)-1-phenol-4-sulfonamide (CAS 875227-77-3): Physicochemical Identity and Scaffold Context for Research Procurement


N-(2-Quinolyl)-1-phenol-4-sulfonamide (IUPAC: 4-hydroxy-N-quinolin-2-ylbenzenesulfonamide; CAS 875227-77-3) is a small-molecule quinoline-benzenesulfonamide hybrid with molecular formula C₁₅H₁₂N₂O₃S and a monoisotopic mass of 300.05686 Da [1]. It belongs to the broader N-quinoline-benzenesulfonamide (NQBS) structural class, which has been identified as a privileged scaffold for inhibiting NF-κB nuclear translocation and tissue-nonspecific alkaline phosphatase (TNAP) [2]. The compound features a 4-hydroxyphenylsulfonamide moiety linked to the quinoline C2 position, distinguishing it from the C3-linked TNAP inhibitor MLS-0038949 and the C8-linked NQBS analogs developed as anti-lymphoma agents. Key computed properties include XLogP3 2.7, topological polar surface area 87.7 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1].

Why N-(2-Quinolyl)-1-phenol-4-sulfonamide Cannot Be Replaced by the Commercial TNAP Inhibitor MLS-0038949 or Other Quinoline-Sulfonamide Analogs


Within the quinoline-benzenesulfonamide family, the position of the quinoline nitrogen linkage and the nature of the aryl sulfonamide substituent are critical determinants of target engagement, pharmacokinetics, and selectivity. The commercial TNAP inhibitor 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (MLS-0038949, CAS 496014-13-2) attaches at the quinoline C3 position and bears two electron-donating methoxy groups, resulting in potent TNAP inhibition (IC₅₀ = 190 nM) but with off-target CYP2C19 activity . In contrast, N-(2-Quinolyl)-1-phenol-4-sulfonamide attaches at the quinoline C2 position and carries a single 4-hydroxy substituent, which alters hydrogen-bonding capacity (HBD = 2 vs. 1 for MLS-0038949), electronic distribution, and conformational flexibility, fundamentally changing its biological interaction profile [1]. Similarly, the C8-linked NQBS analogs (e.g., CU-O42, CU-O75) studied for NF-κB inhibition represent a distinct sub-series with divergent structure-activity relationships [2]. These structural differences preclude generic substitution; each sub-series requires independent biological validation.

N-(2-Quinolyl)-1-phenol-4-sulfonamide (875227-77-3): Quantified Differentiation Evidence Against Closest Analogs


Quinoline Attachment Position: C2-Linked vs. C3-Linked TNAP Inhibitor MLS-0038949

N-(2-Quinolyl)-1-phenol-4-sulfonamide contains the sulfonamide linkage at the quinoline C2 position, whereas the commercial TNAP inhibitor MLS-0038949 (2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide) links at the C3 position . This positional isomerism alters the spatial orientation of the benzenesulfonamide pharmacophore relative to the quinoline ring system by approximately 120 degrees, a difference known within the NQBS class to redirect target binding profiles. In the NQBS anti-lymphoma series, the quinoline-8-yl linkage was essential for NF-κB trimer stabilization (thermal shift assay confirmed direct binding to IκBα [1]), while the quinoline-3-yl linkage in MLS-0038949 favors TNAP allosteric inhibition (uncompetitive with phosphate donor, IC₅₀ = 190 nM ). The C2-linked variant represents a distinct topological isomer with an as-yet incompletely mapped biological fingerprint, making cross-extrapolation from C3- or C8-linked data unreliable.

Quinoline positional isomerism Target engagement Structure-selectivity relationship

Hydrogen Bond Donor Count and PSA: Differentiating the 4-Hydroxy Substituent from 2,5-Dimethoxy and Unsubstituted Analogs

The target compound possesses two hydrogen bond donors (phenol OH and sulfonamide NH) and a topological polar surface area (TPSA) of 87.7 Ų [1]. In contrast, the commercial TNAP inhibitor MLS-0038949 (2,5-dimethoxy substitution) has one hydrogen bond donor and a TPSA of approximately 76.7 Ų (calculated from SMILES: S(=O)(=O)(Nc2cnc3c(c2)cccc3)c1c(ccc(c1)OC)OC) . The unsubstituted N-(quinolin-3-yl)benzenesulfonamide would have only one HBD (sulfonamide NH) and a TPSA of ~67 Ų. The additional HBD on the 4-hydroxyphenyl ring of the target compound increases predicted aqueous solubility while potentially reducing passive membrane permeability relative to the dimethoxy analog, as estimated by the higher TPSA value (+11 Ų vs. MLS-0038949) [1].

Hydrogen bonding Polar surface area Drug-likeness Permeability prediction

Aryl Ring Electron Density: 4-Hydroxy (Electron-Donating) vs. 2,5-Dimethoxy Substitution Modulates Sulfonamide NH Acidity and Zinc-Binding Potential

The 4-hydroxyphenyl substituent on the target compound provides a single electron-donating group in para orientation to the sulfonamide, resulting in moderate sulfonamide NH acidity (predicted pKa ~8-9 based on 4-hydroxybenzenesulfonamide reference pKa ~9.3 ). In contrast, the 2,5-dimethoxy substitution on MLS-0038949 introduces two electron-donating methoxy groups in ortho and meta positions relative to the sulfonamide, which further reduces NH acidity and alters the sulfonamide anion's zinc-binding geometry [1]. The 4-hydroxy substituent uniquely enables potential secondary interactions (hydrogen bonding or metal coordination) through the phenolic oxygen, a functional handle absent in the dimethoxy analog. This electronic difference is particularly relevant for carbonic anhydrase and other zinc metalloenzyme inhibitor design, where sulfonamide NH deprotonation and zinc coordination geometry are critical for potency [1].

Carbonic anhydrase inhibition Sulfonamide zinc binding Electronic modulation Metalloenzyme inhibitor design

Predicted Physicochemical Profile: LogP, Rotatable Bonds, and Boiling Point Differentiate the C2-Linked 4-Hydroxy Compound from the C3-Linked 2,5-Dimethoxy Analog

Computed property comparison reveals that N-(2-Quinolyl)-1-phenol-4-sulfonamide has XLogP3 = 2.7, three rotatable bonds, a predicted boiling point of 542.4 ± 56.0 °C, and a density of 1.469 g/cm³ [1][2]. The commercial TNAP inhibitor MLS-0038949 (C17H16N2O4S, MW 344.39) has a higher calculated lipophilicity (clogP estimated 3.0-3.5 based on two methoxy groups) and four rotatable bonds due to the methoxy substituents, which may influence crystallinity, solubility, and formulation behavior . The target compound's lower molecular weight (300.3 vs. 344.4 g/mol) and more compact substitution pattern suggest different solid-state properties relevant to compound management and assay preparation.

Lipophilicity Conformational flexibility Thermal stability Pre-formulation profiling

NQBS Scaffold Provenance: Validated NF-κB Pathway Engagement vs. TNAP Selectivity—Implications for Target-Focused Procurement

The NQBS scaffold, of which N-(2-Quinolyl)-1-phenol-4-sulfonamide is a core structural member, has been validated as a direct inhibitor of NF-κB nuclear translocation via stabilization of the IκBα-p50-p65 trimer complex, confirmed by cellular thermal shift assay (CETSA) in diffuse large B-cell lymphoma models [1]. Lead NQBS analogs (CU-O42, CU-O47, CU-O75) demonstrated IC₅₀ values of 0.5–1.5 µM in ATP-based viability assays across GCB and ABC DLBCL lines [1]. Critically, this NF-κB mechanism is mechanistically distinct from the TNAP allosteric inhibition exhibited by MLS-0038949 (IC₅₀ = 190 nM, uncompetitive with phosphate donor substrate) . Patent US9896420B2 explicitly covers the NQBS class, including quinolin-2-yl, quinolin-3-yl, and quinolin-8-yl variants, for cancer, autoimmune, and inflammatory indications, confirming the therapeutic relevance of the scaffold but also highlighting that specific biological activity is substitution-dependent [2]. Researchers procuring for NF-κB pathway studies should not assume interchangeability with TNAP-optimized analogs.

NF-κB pathway Lymphoma TNAP Target deconvolution Scaffold repurposing

N-(2-Quinolyl)-1-phenol-4-sulfonamide (875227-77-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


NF-κB Pathway Inhibitor Screening and Lymphoma Biology Research

Based on the validated NQBS scaffold mechanism—direct stabilization of the IκBα-p50-p65 trimer preventing NF-κB nuclear translocation [1]—this compound is appropriate for academic and pharmaceutical laboratories conducting NF-κB pathway inhibitor screening. The C2-linked 4-hydroxy substitution represents a distinct SAR point within the NQBS series covered by US9896420B2 , offering researchers a chemical probe with different physicochemical properties (higher HBD, lower logP, lower MW) compared to optimized leads CU-O42 or CU-O75. Primary use: in vitro NF-κB translocation assays, CETSA target engagement studies, and lymphoma cell line viability profiling.

Quinoline-Sulfonamide Structure-Activity Relationship (SAR) Exploration and Library Design

The compound serves as a key SAR intermediate for medicinal chemistry programs exploring quinoline-benzenesulfonamide hybrids. Its unique combination of C2 quinoline attachment and 4-hydroxyphenyl sulfonamide provides a topological isomer not represented by the commercial C3-linked TNAP inhibitor [1] or the C8-linked NQBS leads . Researchers synthesizing focused libraries can use this compound as a benchmarking reference to systematically evaluate the impact of quinoline linkage position (C2 vs. C3 vs. C8) and aryl substitution (4-OH vs. 2,5-di-OMe vs. unsubstituted) on potency, selectivity, and ADME properties [1].

Carbonic Anhydrase and Metalloenzyme Inhibitor Candidate Profiling

Quinoline-based benzenesulfonamides have been developed as selective carbonic anhydrase IX inhibitors for cancer applications [1]. The 4-hydroxyphenyl substituent on the target compound provides a secondary metal-coordination site (phenolic oxygen) and a modifiable synthetic handle absent in methoxy-substituted analogs . This structural feature is particularly relevant for laboratories designing zinc-binding sulfonamide inhibitors, where the phenolic OH can participate in hydrogen-bond networks within the enzyme active site or serve as a spectroscopic probe for binding studies. The compound's moderate lipophilicity (XLogP3 = 2.7) places it in a favorable range for isoform selectivity screening against the carbonic anhydrase family.

Reference Standard for Analytical Method Development and Quality Control of Quinoline-Sulfonamide Libraries

With a well-defined molecular formula (C₁₅H₁₂N₂O₃S), exact mass (300.05686 Da), InChIKey (NFPJZFYQVWPNNE-UHFFFAOYSA-N), and predicted boiling point (542.4 °C) [1], this compound can serve as a calibration standard in HPLC, LC-MS, and NMR analytical workflows for characterizing new quinoline-sulfonamide derivatives. Its distinct UV chromophore (quinoline + phenol) enables sensitive detection at multiple wavelengths, and its moderate polarity (TPSA 87.7 Ų) provides a reference retention time benchmark for reversed-phase chromatographic method development.

Quote Request

Request a Quote for N-(2-Quinolyl)-1-phenol-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.